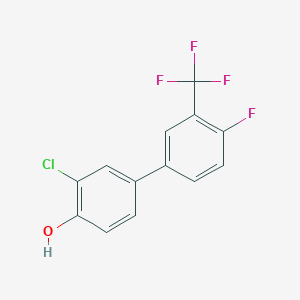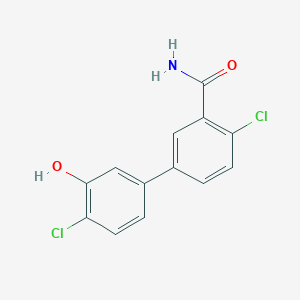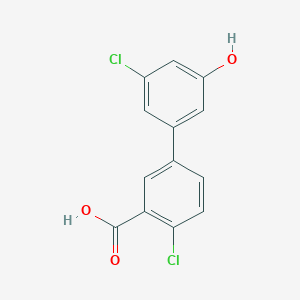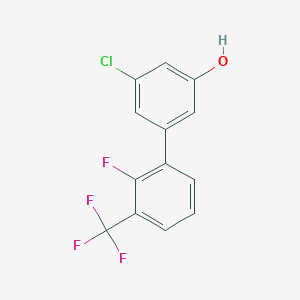
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% (CFTFP) is a chemical compound that has a wide range of applications in various scientific research fields. CFTFP is a white, crystalline solid with a melting point of 157-159 °C and a relative molecular mass of 286.6 g/mol. It is soluble in water and ethanol, and insoluble in ether. CFTFP is a phenol derivative, and it has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in various scientific research applications, such as organic synthesis, medicinal chemistry, and drug development. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in the synthesis of novel organic compounds with potential applications in the fields of cancer research and drug development.
Mechanism of Action
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to act as a proton donor, forming a stable phenoxide ion when it reacts with a nucleophile. This phenoxide ion is then attacked by the nucleophile, resulting in the formation of a new bond and the release of a proton. This mechanism of action is important for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to be biochemically and physiologically active. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to inhibit the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone (DHT). This inhibition of COX-2 and 5-alpha reductase can have beneficial effects on the body, such as reducing inflammation and improving cardiovascular health.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. In addition, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is soluble in water and ethanol, and insoluble in ether, making it easy to use in a variety of experiments. However, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound and should be handled with caution. It is also important to note that 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% should not be used in any experiments involving human or animal subjects.
Future Directions
There are several potential future directions for 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% research. One possible direction is to further explore its potential applications in the fields of cancer research and drug development. In addition, further research could be conducted to explore the mechanism of action of 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% and to develop new synthetic pathways for its use in organic synthesis. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% and to develop new uses for it in the medical field.
Synthesis Methods
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with thionyl chloride in the presence of a catalytic amount of pyridine. The second step involves the reaction of the resulting intermediate with chloroacetic acid in the presence of a catalytic amount of pyridine. The final product is a white, crystalline solid with a melting point of 157-159 °C and a relative molecular mass of 286.6 g/mol.
properties
IUPAC Name |
2-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-6-8(2-4-12(10)19)7-1-3-11(15)9(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWYUNMKZOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686158 |
Source


|
| Record name | 3-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261973-04-9 |
Source


|
| Record name | 3-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)









